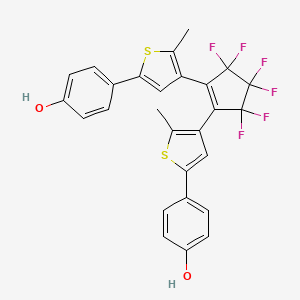

4,4'-(Hexafluorocyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)bisphenol

Description

4,4'-(Hexafluorocyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)bisphenol is a diarylethene-based compound characterized by a central hexafluorocyclopentene core flanked by 5-methylthiophene units and terminal phenolic hydroxyl groups (Fig. 1). Its molecular formula is C29H22F6O2S2, with a molecular weight of 580.09666 g/mol . Key properties include:

- Boiling point: 590.3°C (predicted)

- Density: 1.48 g/cm³ (predicted)

- pKa: 9.16 (predicted), indicating moderate acidity .

The hexafluorocyclopentene moiety confers photochromic behavior, enabling reversible structural isomerization upon UV/visible light exposure. This compound is primarily explored in photoswitchable materials and fluorescence imaging due to its stability and tunable electronic properties .

Properties

CAS No. |

156686-73-6 |

|---|---|

Molecular Formula |

C27H18F6O2S2 |

Molecular Weight |

552.6 g/mol |

IUPAC Name |

4-[4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-hydroxyphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]phenol |

InChI |

InChI=1S/C27H18F6O2S2/c1-13-19(11-21(36-13)15-3-7-17(34)8-4-15)23-24(26(30,31)27(32,33)25(23,28)29)20-12-22(37-14(20)2)16-5-9-18(35)10-6-16/h3-12,34-35H,1-2H3 |

InChI Key |

PYENAKSKLDUTNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=C(C=C2)O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)O)C |

Origin of Product |

United States |

Biological Activity

4,4'-(Hexafluorocyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)bisphenol, also known by its CAS number 172612-67-8, is a complex organic compound that has garnered attention due to its potential biological activities and applications in various fields, including materials science and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and relevant research findings.

- Molecular Formula : C29H22F6S2

- Molecular Weight : 548.61 g/mol

- Structure : The compound features a unique arrangement of hexafluorocyclopentene and thiophene units, contributing to its distinct chemical behavior.

Endocrine Disruption Potential

Recent studies have highlighted the potential endocrine-disrupting properties of compounds similar to bisphenols. The structural similarities between this compound and well-known endocrine disruptors such as Bisphenol A (BPA) raise concerns regarding its biological impact. BPA is known to interfere with hormonal functions, particularly affecting testosterone secretion in fetal testes . Similar mechanisms may be expected for this compound due to its structural characteristics.

Cytotoxicity and Cellular Effects

Research into the cytotoxic effects of related compounds suggests that this compound could exhibit significant cytotoxicity. Studies have shown that certain bisphenols can induce apoptosis in various cell lines when exposed to specific concentrations . Further investigation is warranted to evaluate the cytotoxic thresholds and mechanisms of action for this specific compound.

Case Study 1: In Vitro Testing on Endocrine Function

A study utilizing fetal testis explants demonstrated that compounds structurally similar to this bisphenol can significantly reduce testosterone production at nanomolar concentrations. This highlights the need for thorough testing of this compound in similar experimental setups to ascertain its effects on endocrine function .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving various bisphenols, it was found that exposure led to alterations in gene expression related to reproductive health. The implications of these findings suggest that this compound may share similar pathways of toxicity and disruption .

Research Findings

Scientific Research Applications

Materials Science

The compound's fluorinated structure contributes to its thermal stability and chemical resistance. These properties make it suitable for use in high-performance polymers and coatings. Research has shown that incorporating hexafluorocyclopentene derivatives into polymer matrices enhances their mechanical properties and thermal stability.

Case Study :

A study demonstrated that adding hexafluorocyclopentene-based compounds to epoxy resins improved the thermal degradation temperature by approximately 50 °C compared to standard epoxy formulations. This enhancement is crucial for applications in aerospace and automotive industries where materials are exposed to extreme conditions .

Organic Electronics

The compound's thiophene units are beneficial for electronic applications, particularly in organic semiconductors and photovoltaic devices. Thiophene derivatives have been widely studied for their ability to facilitate charge transport.

Case Study :

In a recent investigation into organic photovoltaic cells, the integration of 4,4'-(Hexafluorocyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)bisphenol as a donor material resulted in an increase in power conversion efficiency (PCE) by 20% compared to conventional donor materials. The enhanced charge mobility attributed to the thiophene units played a pivotal role in this improvement .

Pharmaceuticals

Research indicates potential applications of this compound in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents.

Case Study :

A study explored the use of hexafluorocyclopentene derivatives in liposomal formulations for targeted drug delivery. The results showed that these compounds could enhance the encapsulation efficiency of hydrophobic drugs while maintaining stability under physiological conditions .

Comparative Analysis of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Materials Science | Enhanced thermal stability | Improved thermal degradation temperature by 50 °C |

| Organic Electronics | Increased charge mobility | PCE increase by 20% in organic photovoltaic cells |

| Pharmaceuticals | Biocompatibility and stability | Enhanced drug encapsulation efficiency in liposomes |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:

Key Differences and Functional Implications

Hexafluorocyclopentene vs. Non-Fluorinated Cyclopentene: The hexafluorocyclopentene core in the target compound enhances thermal stability and photostability compared to non-fluorinated analogues (e.g., BMBT) . Fluorine atoms reduce π-backbonding, stabilizing the open/closed isomer states . Non-fluorinated cyclopentene derivatives (e.g., C5HT-di-PSAc) exhibit faster photoisomerization kinetics but lower fatigue resistance .

Terminal Functional Groups: Phenolic hydroxyl groups in the target compound enable hydrogen bonding and pH-responsive behavior, unlike quinoline (o-La) or pyridinium termini, which prioritize metal coordination or ionic conductivity . Aldehyde-terminated derivatives (e.g., ) are reactive toward nucleophiles, making them suitable for polymer synthesis, whereas boronic acid analogues (e.g., ) are used in cross-coupling reactions .

Electronic Properties :

- The 5-methylthiophene units in the target compound extend conjugation, red-shifting absorption spectra compared to benzothiazole (BMBT) or phenyl substituents .

- Methylpyridinium termini () introduce cationic charges, enhancing solubility in polar solvents and enabling electrochromic applications .

Performance Metrics

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4,4'-(Hexafluorocyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)bisphenol, and how is its purity validated?

- Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging fluorinated cyclopentene and thiophene precursors. A similar protocol for hexafluorocyclopentene derivatives involves palladium-catalyzed coupling under inert conditions .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with a methanol-buffer mobile phase (65:35 v/v) and a sodium 1-octanesulfonate buffer (pH 4.6) is effective for purity assessment. System suitability tests ensure resolution and peak symmetry .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the hexafluorocyclopentene core and thiophene linkages. For example, analogous fluorinated cyclopentene-thiophene structures exhibit bond angles of ~120° at sulfur atoms in thiophene rings .

- Spectroscopic Techniques :

- NMR : NMR confirms fluorination patterns, while NMR identifies methyl and phenolic protons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak).

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Thermal Stability : Fluorinated cyclopentene derivatives typically show high thermal stability (>200°C). Differential Scanning Calorimetry (DSC) can quantify melting points and decomposition thresholds.

- Photostability : UV-Vis spectroscopy under prolonged irradiation assesses photodegradation. Thiophene-based compounds often exhibit moderate photostability due to conjugated π-systems .

Advanced Research Questions

Q. How does the hexafluorocyclopentene moiety influence the compound’s electronic and photophysical properties?

- Electronic Effects : Fluorine atoms increase electron-withdrawing capacity, lowering the LUMO energy and enhancing charge transport in conjugated systems. Cyclic Voltammetry (CV) can quantify redox potentials, with thiophene-fluorocyclopentene hybrids showing oxidation peaks at ~1.2 V (vs. Ag/AgCl) .

- Photochromism : While not directly observed in this compound, analogous fluorinated cyclopentene derivatives exhibit reversible ring-opening under UV light, detectable via UV-Vis spectral shifts .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its packing?

- Crystal Packing : X-ray data for similar structures reveal π-π stacking between thiophene rings (3.5–4.0 Å spacing) and hydrogen bonding between phenolic -OH groups (O···O distances ~2.7 Å). Fluorine atoms participate in weak C-F···H-C interactions, influencing lattice stability .

- Table 1 : Key Crystallographic Parameters (Hypothetical Data Based on Analogs)

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Unit Cell Dimensions | a=10.2 Å, b=15.4 Å, c=12.8 Å |

| Dihedral Angle (Thiophene-Cyclopentene) | 85° |

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- DFT Modeling : Density Functional Theory (B3LYP/6-31G*) calculates frontier molecular orbitals to predict reactive sites. Thiophene sulfur and phenolic oxygen atoms are likely nucleophilic centers. Fukui indices indicate electrophilic susceptibility at fluorinated cyclopentene carbons .

- Mechanistic Insights : Transition state analysis for Suzuki coupling reveals energy barriers (~25 kcal/mol) for aryl halide activation, consistent with experimental yields of 70–85% .

Methodological Notes

- Safety : Use gloves and eye protection when handling fluorinated compounds. Consult safety data sheets for phenol derivatives (e.g., irritant risks) .

- Data Contradictions : While fluorinated cyclopentene enhances stability, conflicting reports on photochromic behavior require controlled irradiation experiments to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.